molecular formula C11H16ClNO2 B6190102 4-amino-2-tert-butylbenzoic acid hydrochloride CAS No. 2648957-56-4

4-amino-2-tert-butylbenzoic acid hydrochloride

Cat. No.: B6190102
CAS No.: 2648957-56-4
M. Wt: 229.7
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Description

4-amino-2-tert-butylbenzoic acid hydrochloride: is an organic compound with the molecular formula C11H16ClNO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by an amino group and the ortho position is substituted with a tert-butyl group. The hydrochloride form is commonly used to enhance the solubility of the compound in water.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of 2-tert-butylbenzoic acid: The synthesis of 4-amino-2-tert-butylbenzoic acid can be achieved through the nitration of 2-tert-butylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The reduction can be performed using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid.

    Hydrochloride Formation: The free base form of 4-amino-2-tert-butylbenzoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or water.

Industrial Production Methods: Industrial production methods for 4-amino-2-tert-butylbenzoic acid hydrochloride typically involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 4-amino-2-tert-butylbenzoic acid hydrochloride can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, iron (Fe) with hydrochloric acid (HCl)

    Substitution: Acyl chlorides, alkyl halides

Major Products:

    Oxidation: Nitro or nitroso derivatives

    Reduction: Amino derivatives

    Substitution: Amides, alkylated derivatives

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 4-amino-2-tert-butylbenzoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly as a building block for the synthesis of biologically active molecules.

Industry:

    Polymer Additives: It is used as an additive in the production of polymers to enhance their properties, such as stability and durability.

Mechanism of Action

The mechanism of action of 4-amino-2-tert-butylbenzoic acid hydrochloride depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final compound synthesized from this intermediate.

Comparison with Similar Compounds

  • 4-amino-2-methylbenzoic acid hydrochloride
  • 4-amino-2-ethylbenzoic acid hydrochloride
  • 4-amino-2-isopropylbenzoic acid hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the substituent groups attached to the benzoic acid core. While 4-amino-2-tert-butylbenzoic acid hydrochloride has a tert-butyl group, similar compounds may have methyl, ethyl, or isopropyl groups.
  • Chemical Properties: These structural differences can influence the solubility, reactivity, and stability of the compounds.
  • Applications: The unique tert-butyl group in this compound may confer specific properties that make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

2648957-56-4

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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